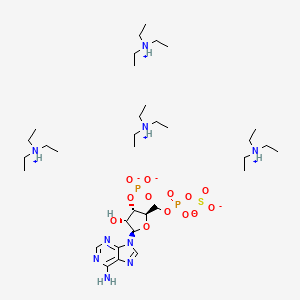
3'-Phosphoadenosine 5'-phosphosulfate triethylammnonium salt
Übersicht
Beschreibung
3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. This compound is commonly used as a sulfate donor in sulfotransferase reactions, which are crucial in various biological processes, including the metabolism of hormones, drugs, and xenobiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt is synthesized through the phosphorylation of adenosine 5’-phosphosulfate (APS). The synthesis involves the action of PAPS synthase enzymes, which catalyze the transfer of a sulfate group from ATP to APS, forming 3’-Phosphoadenosine 5’-phosphosulfate . The reaction conditions typically involve the use of ATP as a phosphate donor and the presence of PAPS synthase enzymes .
Industrial Production Methods
In industrial settings, the production of 3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt involves the large-scale fermentation of microorganisms that express PAPS synthase enzymes. The fermentation process is optimized to maximize the yield of the compound, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt primarily undergoes sulfation reactions, where it acts as a sulfate donor. These reactions are catalyzed by sulfotransferase enzymes and involve the transfer of a sulfate group to various substrates, including hormones, drugs, and other small molecules .
Common Reagents and Conditions
The common reagents used in these reactions include the substrate to be sulfated and the sulfotransferase enzyme. The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature .
Major Products
The major products of these reactions are sulfated derivatives of the original substrates. For example, the sulfation of hormones like estrogen results in the formation of estrogen sulfate, which is a more water-soluble and less active form of the hormone .
Wissenschaftliche Forschungsanwendungen
3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt has a wide range of applications in scientific research:
Wirkmechanismus
3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt exerts its effects by acting as a sulfate donor in sulfotransferase-catalyzed reactions. The sulfate group from the compound is transferred to the substrate, resulting in the formation of a sulfated product. This process is crucial for the metabolism and detoxification of various compounds in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-phosphosulfate (APS): A precursor in the synthesis of 3’-Phosphoadenosine 5’-phosphosulfate.
Adenosine monophosphate (AMP): The base molecule from which 3’-Phosphoadenosine 5’-phosphosulfate is derived.
Estrogen sulfate: A sulfated hormone that is a product of sulfotransferase-catalyzed reactions involving 3’-Phosphoadenosine 5’-phosphosulfate.
Uniqueness
3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt is unique in its ability to act as a universal sulfate donor in sulfotransferase reactions. Its role in the sulfation of a wide range of substrates makes it a versatile and essential compound in both biological and industrial processes .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;triethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O13P2S.4C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;4*1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);4*4-6H2,1-3H3/t4-,6-,7-,10-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVQYYJXFALRJJ-KWIZKVQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H75N9O13P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936827-87-1 | |
| Record name | 936827-87-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


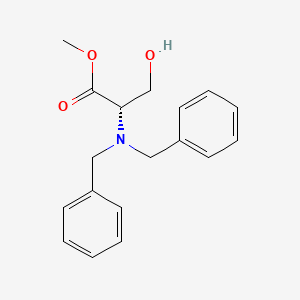
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)


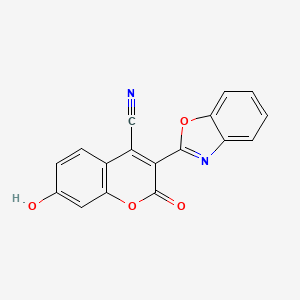
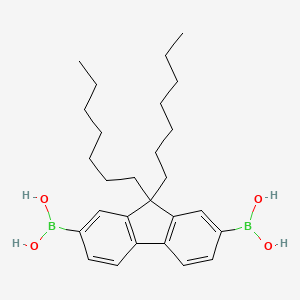

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)
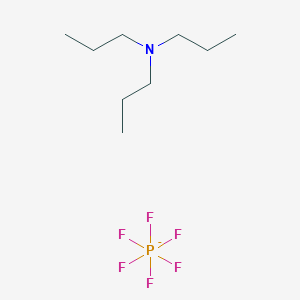
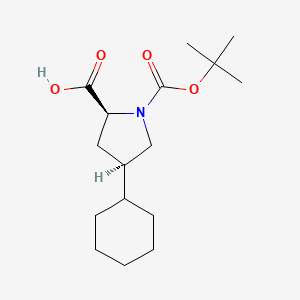
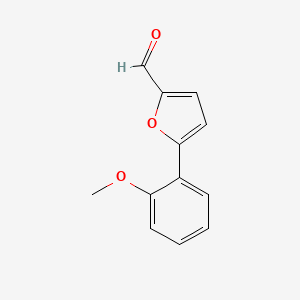
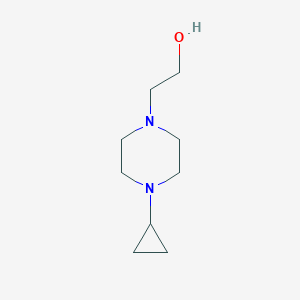

![{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid](/img/structure/B3183391.png)
